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Compound of Interest

Compound Name: 2-Nitro-2-phenylindene-1,3-dione

Cat. No.: B11988797

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-
Nitro-2-phenylindene-1,3-dione. Due to the limited availability of direct experimental spectra
for this specific compound, this guide presents predicted data based on the analysis of the
parent compound, 2-phenylindene-1,3-dione, and the known spectroscopic effects of the nitro
functional group. This approach offers a robust framework for the identification and
characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Nitro-2-phenylindene-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of a nitro group at the C2 position is expected to significantly influence the
chemical shifts of the surrounding nuclei. The electron-withdrawing nature of the nitro group will
deshield adjacent protons and carbons, leading to downfield shifts in the NMR spectra.

Table 1: Predicted *H NMR Data for 2-Nitro-2-phenylindene-1,3-dione
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
8.10-8.30 m 2H Aromatic (H4, H7)
7.80-7.95 m 2H Aromatic (H5, H6)
7.40 - 7.60 m 5H Phenyl group

Table 2: Predicted 3C NMR Data for 2-Nitro-2-phenylindene-1,3-dione

Chemical Shift (ppm)

Assignment

190 - 195 C1, C3 (Carbonyl)

140 - 145 C3a, C7a

135 - 140 C5, C6

130 - 135 Phenyl (quaternary)

125-130 Phenyl (CH)

120 - 125 C4, C7

90-95 C2 (quaternary, attached to NO2)

Infrared (IR) Spectroscopy

The IR spectrum of 2-Nitro-2-phenylindene-1,3-dione is predicted to be dominated by the

strong absorptions of the carbonyl and nitro groups.

Table 3: Predicted IR Absorption Bands for 2-Nitro-2-phenylindene-1,3-dione
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Wavenumber (cm~?) Intensity Assignment

C=0 stretch (asymmetric and

1710 - 1740 Strong ) .
symmetric) of the dione
N-O asymmetric stretch of the
1540 - 1570 Strong )
nitro group
N-O symmetric stretch of the
1340 - 1370 Strong ]
nitro group
3050 - 3100 Medium C-H stretch (aromatic)
1580 - 1620 Medium to Weak C=C stretch (aromatic)

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic
fragmentation patterns related to the loss of the nitro group and cleavage of the indene-1,3-

dione ring.

Table 4: Predicted Mass Spectrometry Fragmentation for 2-Nitro-2-phenylindene-1,3-dione

miz Proposed Fragment
267 [M]* (Molecular lon)
221 [M - NO2]*

193 [M - NO2 - COJ*

165 [M - NO2 - 2COJ*

104 [CeH4O]*

77 [CeHs]*

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 2-Nitro-2-
phenylindene-1,3-dione.
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NMR Spectroscopy

Sample Preparation:
» Weigh approximately 5-10 mg of 2-Nitro-2-phenylindene-1,3-dione.

e Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCIs) or another suitable
deuterated solvent.

e Transfer the solution to a 5 mm NMR tube.

1H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer.
o Solvent: CDCls.

e Temperature: 298 K.

e Pulse Sequence: Standard single-pulse experiment.
e Number of Scans: 16-32.

o Relaxation Delay: 1-2 seconds.

» Reference: Tetramethylsilane (TMS) at 0.00 ppm.

13C NMR Spectroscopy:

Instrument: 100 MHz (or higher) NMR spectrometer.

Solvent: CDCls.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024-4096 (or more, depending on sample concentration).
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o Relaxation Delay: 2-5 seconds.

o Reference: CDCls at 77.16 ppm.

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of 2-Nitro-2-phenylindene-1,3-dione with approximately 100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous
powder is obtained.

e Place the mixture in a pellet press and apply pressure to form a transparent or translucent
pellet.

Analysis:

Instrument: Fourier Transform Infrared (FT-IR) spectrometer.
e Mode: Transmission.

e Spectral Range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 16-32.

o Background: A background spectrum of the empty sample compartment should be recorded
prior to sample analysis.

Mass Spectrometry

Sample Introduction:

o Direct infusion or via a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS)
system. For a solid sample, a direct insertion probe can be used.

Electron lonization (El) Mass Spectrometry:
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lonization Mode: Electron lonization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Mass Range: m/z 50-500.

Source Temperature: 200-250 °C.

Visualizations
Chemical Structure and Key Functional Groups
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2-Nitro-2-phenylindene-1,3-dione Structure

Indene-1,3-dione Core

Nitro Group Phenyl Group

Subst\t\e‘nts

Click to download full resolution via product page

Caption: Key functional groups of 2-Nitro-2-phenylindene-1,3-dione.
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Spectroscopic Analysis Workflow

General Spectroscopic Analysis Workflow
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Caption: A generalized workflow for spectroscopic analysis.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Nitro-2-phenylindene-1,3-
dione: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11988797#spectroscopic-analysis-of-2-nitro-2-
phenylindene-1-3-dione-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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